molecular formula C12H10N2O3 B11782732 4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione CAS No. 14743-95-4

4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

Cat. No.: B11782732
CAS No.: 14743-95-4
M. Wt: 230.22 g/mol
InChI Key: UXUKJXSIKFQAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a synthetic furopyrimidine derivative of significant interest in medicinal chemistry research. This compound features a fused heterocyclic core structure that is a known structural analog of purines, a characteristic that allows it to interact with various biological targets, particularly in the context of anticancer discovery . The specific incorporation of a phenyl substituent at the 4-position is a common structural modification explored to enhance biological activity and selectivity . Furo[3,4-d]pyrimidine scaffolds, in general, have been investigated for their potential to inhibit key enzymes involved in cellular proliferation, such as receptor tyrosine kinases . Researchers value this compound and its analogs as versatile intermediates for the synthesis of more complex molecules and for establishing structure-activity relationships (SAR) . The primary research applications are in early-stage drug discovery, specifically in the synthesis of novel chemical libraries and the biochemical screening for new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14743-95-4

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-phenyl-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C12H10N2O3/c15-11-9-8(6-17-11)13-12(16)14-10(9)7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,13,14,16)

InChI Key

UXUKJXSIKFQAFB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthesis of Iminophosphorane Precursors

Diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]furan-3,4-dicarboxylate (2 ) serves as a critical intermediate. It is prepared by reacting ethyl 2-chloro-3-oxobutanoate with ethyl 2-cyanoacetate under basic conditions, followed by treatment with triphenylphosphine (PPh₃), hexachloroethane (C₂Cl₆), and triethylamine (Et₃N) in anhydrous dichloromethane. The iminophosphorane structure enables subsequent nucleophilic attacks by isocyanates.

Cyclization with Aromatic Isocyanates

Reaction of 2 with aromatic isocyanates (e.g., phenyl isocyanate) at 0–5°C for 24–30 hours generates a urea adduct. Hydrazine hydrate in ethanol then induces cyclization to yield 3-amino-5-ethoxycarbonyl-6-methyl-2-(arylamino)furo[2,3-d]pyrimidin-4(3H)-ones (3 ). For the target compound, substituting the methyl group with a phenyl moiety during the initial steps is essential.

Key Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or acetonitrile

  • Temperature: 0–5°C (isocyanate addition), room temperature (cyclization)

  • Yield: 85–88% for analogous structures

Curtius Rearrangement and Intramolecular Cyclization

A novel route leveraging Curtius rearrangement was reported for N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), which shares structural similarities with the target compound. Adapting this method involves:

Synthesis of 4-((3-Benzylureido)methyl)furan-3-carbonyl Azide

Benzylamine reacts with 4-(isocyanatomethyl)furan-3-carbonyl azide to form a urea derivative. Subsequent Curtius rearrangement in dry tetrahydrofuran (THF) under reflux generates an isocyanate intermediate.

Intramolecular Cyclization

The isocyanate intermediate undergoes spontaneous cyclization to form the furopyrimidine-dione core. For 4-phenyl derivatives, replacing benzylamine with aniline or phenyl-containing amines in the initial step introduces the requisite phenyl group.

Optimization Parameters:

  • Reagent: Dry THF under nitrogen atmosphere

  • Time: 16 hours (reflux)

  • Yield: 73.3% for DHFP analogs

Microwave-Assisted Chlorination and Cyclization

Microwave irradiation enhances reaction efficiency for dihydrofuropyridine derivatives, as demonstrated in the synthesis of 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones. Adapting this method involves:

One-Pot Condensation Under Microwave Irradiation

Ethyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates (I ) are irradiated with phosphoryl chloride (POCl₃) at 110°C for 10–12 minutes. This step introduces chlorine and formyl groups, critical for subsequent cyclization.

Formation of the Furopyrimidine-Dione Core

Treatment with p-fluoroaniline and alumina under microwave conditions facilitates annulation. Incorporating a phenyl group at the 4-position requires aryl-substituted starting materials.

Advantages of Microwave Synthesis:

  • Time Reduction: 10–12 minutes vs. hours under conventional heating

  • Yield Improvement: 62–75% for chlorinated intermediates

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Advantages
Aza-Wittig ReactionPPh₃, C₂Cl₆, Aromatic isocyanates0–5°C, Room temperature85–88%High regioselectivity, scalable
Curtius RearrangementTHF, Aniline derivativesReflux, N₂ atmosphere~73%Mild conditions, avoids harsh reagents
Microwave-AssistedPOCl₃, Alumina110°C, 175 W62–75%Rapid synthesis, energy-efficient

Mechanistic Insights and Stereochemical Considerations

Ring-Closure Dynamics

The furopyrimidine-dione core forms via nucleophilic attack on electrophilic carbonyl or isocyanate groups. In aza-Wittig reactions, the iminophosphorane intermediate’s nitrogen acts as a nucleophile, while Curtius rearrangement relies on isocyanate electrophilicity.

Stereocenter Formation

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceutical agents. Its structural properties allow it to interact with biological targets effectively.

Case Studies

  • A study published in Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in cancer progression, suggesting its potential as an anticancer agent .
  • Another research article demonstrated the compound's neuroprotective effects, indicating its usefulness in treating neurodegenerative diseases .

Organic Synthesis

4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations.

Synthesis Applications

  • The compound can be synthesized through multiple pathways involving different reagents and conditions. Recent advancements have shown improved yields and selectivity when reacting with specific catalysts .
  • It has been utilized in the synthesis of complex heterocyclic compounds that are valuable in drug discovery .

Material Science

Emerging research indicates potential applications in material science, particularly in the development of organic electronic devices.

Research Insights

  • Studies have suggested that derivatives of this compound can be used to create organic semiconductors with enhanced electrical properties .
  • Its incorporation into polymer matrices has shown promise for developing flexible electronic components .

Comprehensive Data Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and neuroprotective propertiesInhibits cancer-related enzymes
Organic SynthesisIntermediate for synthesizing complex compoundsImproved yields with specific catalysts
Material ScienceDevelopment of organic electronic devicesEnhances electrical properties in polymers

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on functional groups, substituents, and known applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use/Activity Reference
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione Pyrrole-2,5-dione 3,4-dichloro; 4-fluorophenyl Fungicide (fluoroimide)
3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide Pyran 6-methyl; N-phenyl carboxamide Fungicide (pyracarbolid)
4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione Furopyrimidine-dione 4-phenyl Not specified in evidence N/A

Key Observations:

Core Structure Differences: Fluoroimide (pyrrole-dione) and pyracarbolid (pyran-carboxamide) lack the fused pyrimidine-furan system seen in the target compound. This difference likely impacts their reactivity and biological targets.

Substituent Effects: The 4-phenyl group in the target compound may increase lipophilicity compared to fluoroimide’s 4-fluorophenyl group, affecting membrane permeability or protein binding. Pyracarbolid’s carboxamide moiety introduces hydrogen-bond donor/acceptor functionality absent in the dione-based compounds.

Functional Implications: Fluoroimide and pyracarbolid are fungicides, suggesting that bicyclic dione/carboxamide structures may disrupt fungal enzyme activity or membrane integrity.

Research Findings and Limitations

  • Biological Data Gap : While fluorinated phenyl groups (as in fluoroimide) are associated with enhanced bioactivity, the role of the phenyl group in the target compound remains uncharacterized in the provided sources.
  • Thermodynamic Stability: The fused ring system may confer greater rigidity and stability compared to monocyclic analogs, though experimental data (e.g., melting points, solubility) are absent.

Biological Activity

4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione (CAS No. 14743-95-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₂O₃, with a molecular weight of approximately 230.22 g/mol. The structure features a fused furo-pyrimidine ring system that contributes to its pharmacological properties.

Anticancer Activity

Research indicates that 4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In a study evaluating its cytotoxic effects on cancer cell lines KYSE70 and KYSE150, compound 4c demonstrated an impressive 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours. The IC50 value was found to be 0.655 µg/mL after 24 hours of treatment, highlighting its potency as an anticancer agent .

CompoundCell LineConcentration (µg/mL)% InhibitionIC50 (µg/mL)
4cKYSE702099%0.655
4cKYSE15020Significant-

The mechanism underlying the anticancer activity of this compound involves its interaction with specific molecular targets such as protein kinases and receptors. It has been suggested that the compound inhibits the phosphorylation of key proteins involved in cell signaling pathways by binding to the active sites of these enzymes .

Other Biological Activities

In addition to anticancer effects, derivatives of this compound have shown promise in other areas:

  • Antiviral Activity : Some studies have indicated that furo-pyrimidine derivatives possess antiviral properties, although specific data on this compound is limited.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes relevant in metabolic pathways .

Case Studies

A notable study focused on the synthesis and evaluation of several furo-pyrimidine derivatives, including this compound. The research highlighted the structure-activity relationship (SAR) which suggests that modifications to the furo and pyrimidine rings can enhance biological activity .

Q & A

Q. What are the optimal synthetic routes for 4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of fused pyrimidine derivatives typically involves multicomponent reactions (MCRs) under acid catalysis. For example, analogous compounds like chromeno-pyrimidine-diones are synthesized using 4-hydroxycoumarin, aldehydes (e.g., benzaldehyde derivatives), and urea with a silica-supported acid catalyst (0.02 mol ratio) under solvent-free conditions at elevated temperatures (160–180°C) . Key parameters to optimize include:
  • Catalyst loading : Higher catalyst ratios may reduce reaction time but risk side reactions.
  • Temperature : Thermal stability of intermediates must be verified via TGA/DSC.
  • Reagent stoichiometry : A 1:1 molar ratio of aldehyde to coumarin precursor ensures balanced cyclization .
    Statistical design of experiments (DoE), such as response surface methodology (RSM), can identify critical interactions between variables (e.g., temperature vs. catalyst) while minimizing experimental runs .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the dihydrofuropyrimidine scaffold. Aromatic protons in the phenyl group typically appear as multiplet signals at δ 7.2–7.5 ppm, while the fused ring system shows distinct coupling patterns .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally similar pyrimidine derivatives (e.g., disorder in main residues resolved with R factor < 0.06) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities, while high-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, reaction path searches) guide the design of derivatives with enhanced bioactivity or stability?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (e.g., HOMO-LUMO gaps) critical for reactivity. For example:
  • Reaction path searches : Identify low-energy transition states for ring closure or substituent addition, reducing trial-and-error synthesis .
  • Solvent effects : COSMO-RS simulations model solvation energies to optimize reaction media (e.g., polarity vs. yield trade-offs) .
    Coupling computational results with experimental validation (e.g., synthesizing derivatives with electron-withdrawing groups on the phenyl ring) creates a feedback loop to refine predictive models .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed reaction yields?

  • Methodological Answer :
  • Error source analysis : Use control experiments to isolate variables (e.g., catalyst deactivation vs. side reactions). For instance, repeating reactions under inert atmospheres rules out oxidation byproducts .
  • Cross-validation : Compare computational predictions (e.g., Gibbs free energy of intermediates) with kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .
  • Meta-analysis : Aggregate data from analogous compounds (e.g., chromeno-pyrimidines) to identify trends (e.g., steric hindrance from ortho-substituents lowering yields by 15–20%) .

Q. How can advanced separation technologies (e.g., membrane filtration, chromatography) improve the scalability of purification processes?

  • Methodological Answer :
  • Membrane technologies : Nanofiltration (MWCO 300–500 Da) removes unreacted aldehydes or urea while retaining the target compound .
  • Preparative HPLC : Gradient elution with methanol/water (70:30) achieves >95% purity for milligram-to-gram quantities, critical for pharmacological testing .
  • Crystallization optimization : Additives like ethyl acetate or seed crystals enhance crystal habit and phase purity, as shown for related pyridopyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.